Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride
Overview
Description
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a cyclopropane derivative where a 4-chlorophenyl group is attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The resulting cyclopropane derivative is then subjected to hydrogenation to yield the desired amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be
Properties
CAS No. |
26568-25-2 |
---|---|
Molecular Formula |
C9H11Cl2N |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m1./s1 |
InChI Key |
PARPLJNCMHCNAA-VTLYIQCISA-N |
SMILES |
C1C(C1N)C2=CC=C(C=C2)Cl.Cl |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Cl.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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